(1R)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride
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Overview
Description
(1R)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride is a chemical compound with a unique structure that includes a methoxypyridine ring and a phenylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride typically involves the reaction of 6-methoxypyridine with phenylmethanamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxypyridine ring and phenylmethanamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(1R)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Various sulfur compounds with similar structural motifs
Uniqueness
(1R)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride is unique due to its specific combination of a methoxypyridine ring and a phenylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H15ClN2O |
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Molecular Weight |
250.72 g/mol |
IUPAC Name |
(R)-(6-methoxypyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-12-9-5-8-11(15-12)13(14)10-6-3-2-4-7-10;/h2-9,13H,14H2,1H3;1H/t13-;/m1./s1 |
InChI Key |
KVBMINXHBPDJOS-BTQNPOSSSA-N |
Isomeric SMILES |
COC1=CC=CC(=N1)[C@@H](C2=CC=CC=C2)N.Cl |
Canonical SMILES |
COC1=CC=CC(=N1)C(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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